molecular formula C20H17ClFN5O3 B2731501 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1052566-93-4

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2731501
CAS No.: 1052566-93-4
M. Wt: 429.84
InChI Key: KKRBFDSAVBOGQW-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic scaffold, combining a pyrrolo[3,4-d][1,2,3]triazole core with a 3-chloro-4-fluorophenyl substituent and an acetamide group linked to a 2,5-dimethylphenyl moiety. Its molecular formula is C₂₃H₂₀ClFN₅O₃, with an average molecular mass of 492.89 g/mol and a monoisotopic mass of 492.1304 g/mol . The pyrrolo-triazole system, with its fused bicyclic structure, introduces electron-deficient regions due to the triazole and dioxo groups, which may influence intermolecular interactions and binding affinities in therapeutic contexts.

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-10-3-4-11(2)15(7-10)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-5-6-14(22)13(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRBFDSAVBOGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1052565-80-6) is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure features a pyrrolo-triazole core that may interact with various biological targets. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClFN5O3C_{20}H_{17}ClFN_{5}O_{3}, with a molecular weight of 447.9 g/mol. The structure includes a chloro-fluorophenyl group and a dimethylphenylacetamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17ClFN5O3C_{20}H_{17}ClFN_{5}O_{3}
Molecular Weight447.9 g/mol
CAS Number1052565-80-6

The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors that modulate biological pathways. Detailed biochemical studies are necessary to identify these interactions and their implications for therapeutic applications.

Biological Activity

Research indicates that derivatives of similar triazole compounds exhibit significant biological activities including:

  • Antiparasitic Activity : Some studies have shown that related compounds possess potent antiparasitic effects (EC50 values in the low micromolar range). For instance, modifications in the molecular structure can enhance metabolic stability and solubility while maintaining or improving activity against parasites .
  • Antitumor Activity : Compounds featuring similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. The introduction of polar functional groups has been linked to improved solubility and bioavailability in cancer treatment contexts .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole-based compounds:

  • Antiparasitic Studies : A study highlighted that certain structural modifications in triazole compounds led to enhanced antiparasitic activity (EC50 values as low as 0.010 μM). The incorporation of specific aryl groups was crucial for maintaining high potency while ensuring metabolic stability .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds showed selective cytotoxicity towards cancer cells with minimal effects on normal cells. This selectivity suggests potential for development as anticancer agents .
  • Metabolic Stability : Research has indicated that the metabolic stability of triazole derivatives can be significantly affected by their lipophilicity and structural features. For example, compounds with increased lipophilicity often exhibit higher metabolic degradation rates in liver microsomes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Activity Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3-Cl-4-F-phenyl; 2,5-dimethylphenyl Not explicitly reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-triazole-pyrazole hybrid 4-Cl-phenyl; 4-F-phenyl; p-tolyl Antimicrobial
6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2]thiazolo[3,4-f][1,2,4]triazolo[1,5-a]pyrimidine Thiazolo-triazolopyrimidine 2,3-diCl-phenyl; 3-methylpyrazole Anticancer (hypothesized)
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-yl]-N-(2,3-dimethylphenyl)acetamide (Isomer) Pyrrolo[3,4-d][1,2,3]triazole 3-Cl-4-F-phenyl; 2,3-dimethylphenyl Not reported

Key Observations :

  • Methyl Positioning : The 2,5-dimethylphenyl acetamide in the target compound versus the 2,3-dimethylphenyl isomer () may alter solubility and steric interactions. Ortho-methyl groups (2,5-dimethyl) could reduce rotational freedom, enhancing target selectivity .
  • Core Heterocycle Differences : Thiazole- and pyrimidine-based analogs () exhibit antimicrobial or anticancer activity, suggesting that the pyrrolo-triazole core in the target compound could similarly modulate activity through distinct π-π stacking or hydrogen-bonding interactions .

Pharmacological Implications

The dichlorophenyl-pyrazole compound () highlights the role of EWGs in enhancing cytotoxicity, a property that may extend to the target compound .

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